3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-25-23(30-26-17)22-16-28(15-21(22)18-7-3-2-4-8-18)24(29)19-9-11-20(12-10-19)27-13-5-6-14-27/h2-14,21-22H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBPAVYGQRSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method involves the reaction of 4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidine with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- The target compound’s position 5 substituent is more sterically bulky than analogs like (1a) or (2e) , which may influence binding kinetics and solubility.
Antiviral Activity:
- Compounds 1a and 1b (structurally related to the target) were synthesized as inhibitors of SARS-CoV-2 replication, demonstrating the therapeutic relevance of 1,2,4-oxadiazole derivatives in virology .
- The target compound’s benzoyl-pyrrolidine moiety may enhance interactions with viral proteases or polymerases, though this requires experimental validation.
Antimicrobial Activity:
- Compound 2e (5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole) showed activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis . The nitro group and furyl substituent are critical for this activity, features absent in the target compound.
Antitumor Potential:
Physicochemical Properties
Implications:
- The target compound’s high molecular weight and aromaticity suggest poor aqueous solubility, which may necessitate formulation optimization for in vivo applications.
- Smaller analogs like (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole may exhibit better pharmacokinetic profiles .
Biological Activity
3-Methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring fused with pyrrole and phenyl groups. This structural diversity contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
- Cell Lines Tested :
- Prostate cancer (PC-3)
- Colon cancer (HCT-116)
- Renal cancer (ACHN)
The compound displayed IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating potent anticancer activity compared to standard treatments .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been observed to target key signaling pathways such as NF-kB, leading to reduced proliferation of cancer cells .
Table of Biological Activities
| Activity Type | IC50 Values (µM) | Target Cell Lines |
|---|---|---|
| Anticancer | 0.67 | PC-3 (Prostate) |
| 0.80 | HCT-116 (Colon) | |
| 0.87 | ACHN (Renal) | |
| Antimicrobial | Varies | Various bacterial strains |
| Anti-inflammatory | Varies | In vitro assays |
Study 1: Anticancer Efficacy
In a comprehensive study by Arafa et al., various oxadiazole derivatives were synthesized and screened for their anticancer activity. The study highlighted that the compound exhibited significant cytotoxic effects against leukemia and melanoma cell lines, with growth inhibition percentages reaching up to 98.74% in some cases .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of oxadiazoles. It was found that compounds similar to the one could induce apoptosis through caspase activation and PARP cleavage, further supporting their potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
